molecular formula C17H16F3NO5S B2494563 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1421497-34-8

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2494563
CAS No.: 1421497-34-8
M. Wt: 403.37
InChI Key: OJCJMHDJQVMFDW-UHFFFAOYSA-N
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Description

The compound N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a 3-hydroxypropyl linker, and a 3-(trifluoromethyl)benzenesulfonamide group. The benzo[d][1,3]dioxole group is associated with enhanced metabolic stability and CNS activity in pharmaceuticals, while the trifluoromethyl group improves lipophilicity and resistance to oxidative degradation. The hydroxypropyl linker may contribute to solubility and conformational flexibility.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c18-17(19,20)12-2-1-3-13(9-12)27(23,24)21-7-6-14(22)11-4-5-15-16(8-11)26-10-25-15/h1-5,8-9,14,21-22H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCJMHDJQVMFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a trifluoromethyl group, and a sulfonamide functional group. The presence of these structural elements suggests diverse biological interactions. Its molecular formula is C23H21F3N2O4SC_{23}H_{21}F_3N_2O_4S, with a molecular weight of approximately 475.49 g/mol.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities such as:

  • Inhibition of ATP-binding Cassette (ABC) Transporters : This compound has shown potential as a modulator of ABC transporters, which are crucial for drug transport and resistance mechanisms in various diseases, including cystic fibrosis and cancer .
  • Anticancer Properties : Initial studies suggest that the compound may possess antiproliferative effects against certain cancer cell lines. The sulfonamide group is known for its ability to interfere with enzyme activity related to cell proliferation .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the Hydroxypropyl Group : The hydroxypropyl substituent can be added via nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step involves coupling the intermediate with a sulfonamide precursor, often using carbodiimide-mediated coupling techniques .

Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited significant antiproliferative activity comparable to established chemotherapeutics. Notably, it showed an IC50 value in the low micromolar range against breast cancer cell lines .

Modulation of Drug Transport

Another investigation focused on the compound's ability to modulate drug transport mechanisms. It was found to enhance the intracellular accumulation of certain chemotherapeutic agents by inhibiting specific ABC transporters. This suggests its potential use in overcoming drug resistance in cancer therapy .

Data Summary

Property Value
Molecular FormulaC23H21F3N2O4SC_{23}H_{21}F_3N_2O_4S
Molecular Weight475.49 g/mol
Key Functional GroupsBenzo[d][1,3]dioxole, Trifluoromethyl, Sulfonamide
Antiproliferative Activity (IC50)Low micromolar range
Mechanism of ActionABC transporter modulation

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the literature:

Compound Name (Reference) Core Structure Substituents/Linker Functional Group Key Features
Target Compound Benzo[d][1,3]dioxol-5-yl 3-hydroxypropyl Benzenesulfonamide Trifluoromethyl group enhances metabolic stability; hydroxypropyl improves solubility
(E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i) Benzo[d][1,3]dioxol-5-yl Prop-1-en-1-yl linker Methanesulfonamide Rigid propenyl linker may reduce conformational flexibility compared to hydroxypropyl
(Z)-N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a) Benzo[d][1,3]dioxol-5-yl Acrylonitrile-vinyl linker Acetamide Electron-withdrawing cyano group may reduce bioavailability compared to sulfonamides
N-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1-hydroxypropyl)phenyl)acetamide (20f precursor) Benzo[d][1,3]dioxol-5-yl 3-hydroxypropyl Acetamide Acetamide group lacks the strong hydrogen-bonding capacity of sulfonamides

Key Observations :

  • Sulfonamide vs.
  • Linker Flexibility : The hydroxypropyl linker in the target compound may confer greater conformational adaptability than rigid propenyl or acrylonitrile linkers in analogs like 23i or 29a .
  • Trifluoromethyl Substitution : Unlike analogs with methoxy or methyl groups (e.g., 23i), the trifluoromethyl group in the target compound enhances electronegativity and metabolic resistance, a feature critical in drug design .

Physicochemical and Pharmacokinetic Properties (Inferred)

  • Solubility : The hydroxypropyl linker may enhance aqueous solubility relative to acrylonitrile-containing derivatives (e.g., 27, 29a) .
  • Metabolic Stability: The benzo[d][1,3]dioxole moiety is known to resist oxidative metabolism, a trait shared across all compared compounds .

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